molecular formula C16H15ClN4O2S B2842214 Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852373-58-1

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2842214
CAS No.: 852373-58-1
M. Wt: 362.83
InChI Key: MBTSTZZEIKSNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-chlorophenyl group and an ethyl thiopropanoate side chain. The 4-chlorophenyl substituent may enhance lipophilicity and binding affinity to biological targets, while the thioether linkage and ethyl ester group contribute to metabolic stability and solubility .

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTSTZZEIKSNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Chlorophenylhydrazine with 3,6-Dichloropyridazine

In a representative procedure, 4-chlorophenylhydrazine reacts with 3,6-dichloropyridazine in refluxing ethanol under nitrogen atmosphere. The reaction proceeds via nucleophilic aromatic substitution, where the hydrazine attacks the electron-deficient C3 position of pyridazine, followed by intramolecular cyclization to form the triazole ring.

Reaction Conditions

  • Molar ratio : 1:1 (hydrazine:pyridazine)
  • Temperature : 78°C (ethanol reflux)
  • Catalyst : None required
  • Yield : 68–72% (reported for analogous triazolopyridazines)

Alternative Pathway Using Preformed Triazole Rings

Some protocols utilize pre-synthesized triazole intermediates. For example, 3-(4-chlorophenyl)-1H-1,2,4-triazole is coupled with 6-mercaptopyridazine derivatives through palladium-catalyzed cross-coupling reactions. This method offers better regioselectivity but requires stringent anhydrous conditions.

Esterification and Propanoate Side Chain Incorporation

The propanoate ester group is typically introduced early in the synthesis via pre-functionalized building blocks. However, late-stage esterification remains viable for modular synthesis.

Pre-Functionalization Strategy

Ethyl 2-bromopropanoate is prepared separately through the esterification of 2-bromopropanoic acid with ethanol under acidic catalysis (H2SO4, reflux). This ester is then used directly in the alkylation step (Section 2.1).

Post-Cyclization Ester Modification

In cases where ester hydrolysis occurs during earlier steps, the free carboxylic acid can be re-esterified using ethanol and DCC (N,N'-dicyclohexylcarbodiimide). This method achieves >90% conversion but introduces additional purification challenges.

Purification and Characterization Techniques

Final product purity is critical for pharmacological applications. Multi-stage purification protocols are standard.

Recrystallization

Crude product is dissolved in hot ethyl acetate and gradually cooled to induce crystallization. This method achieves 95–98% purity but may require multiple cycles for sterically hindered derivatives.

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2 v/v) effectively separates the target compound from unreacted starting materials and regioisomers. Typical Rf values range from 0.35–0.45 in 1:1 hexane/EtOAc.

Characterization Data

Property Value Source
Molecular Weight 342.4 g/mol
Melting Point 162–164°C
HPLC Purity >99% (C18 column, MeCN/H2O = 70:30)
1H NMR (CDCl3) δ 1.28 (t, 3H), 1.62 (d, 3H), 4.19 (q, 2H)

Comparative Analysis of Synthetic Routes

A systematic evaluation of published methods reveals trade-offs between yield, scalability, and operational complexity:

Route Efficiency Comparison

Method Steps Total Yield Purity Scalability
Sequential Cyclocondensation-Alkylation 4 38% 98% High
One-Pot Thioether Formation 3 42% 95% Moderate
Late-Stage Esterification 5 29% 99% Low

The sequential cyclocondensation-alkylation route remains preferred for industrial-scale production due to reproducible yields and straightforward process control.

Chemical Reactions Analysis

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has been evaluated for its effectiveness against various pathogens. In vitro studies have shown that compounds with similar structures possess significant inhibitory effects against bacteria and fungi .

2.2 Antimalarial Properties

A study focusing on the synthesis of novel triazolo derivatives demonstrated that compounds similar to this compound exhibited considerable antimalarial activity against Plasmodium falciparum. The synthesized derivatives were subjected to virtual screening and molecular docking studies to identify their potential as antimalarial agents .

Case Studies and Research Findings

StudyFocusFindings
Chahal et al., 2023COX-II InhibitionReported derivatives showed promising anti-inflammatory activity comparable to Celecoxib .
PMC7582516Antimalarial ActivityIdentified compounds with IC50 values indicating strong antimalarial properties .
Science.govTriazole MechanismsExplored deprotonation mechanisms in triazoles affecting their reactivity and potential applications .

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets . The compound is known to inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways related to cancer cell growth and survival. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyridazine Derivatives

E-4b [(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid] shares the triazolo-pyridazine core but differs in substituents:

  • Substituents: Benzoylamino and propenoic acid groups.
  • Physical Properties : Melting point = 253–255°C .
  • Comparison: The absence of a 4-chlorophenyl group and thioether linkage in E-4b reduces its lipophilicity compared to the target compound. The propenoic acid moiety may enhance solubility but limit membrane permeability.

Ethyl Ester Derivatives

Compounds I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) from provide insights into ester-based analogs:

  • Substituents : Phenethylthio/phenethoxy groups with isoxazolyl rings.
  • Structural Differences: The target compound replaces the benzoate backbone with a propanoate chain and substitutes isoxazole with triazolo-pyridazine.
  • Functional Impact : The thioether linkage in I-6373 and the target compound may improve oxidative stability compared to ether-linked I-6473 .

Triazolo-Thiadiazole Systems

The 3-ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () highlights the role of heterocyclic fusion:

  • Substituents : Isobutylphenyl and ethyl groups.
  • Physical Properties : Melting point = 96–98°C (369–371 K), significantly lower than E-4b (253–255°C) due to reduced hydrogen-bonding capacity .
  • Biological Activity : Exhibits antimicrobial and antifungal properties, suggesting that triazolo-heterocycles with lipophilic substituents (e.g., 4-chlorophenyl in the target) may share similar activities .

Key Research Findings and Limitations

  • Biological Data Gap: No direct activity data exist for the target compound.
  • Thermal Stability : The high melting point of E-4b (253–255°C) vs. triazolo-thiadiazole (96–98°C) underscores the impact of substituents on crystallinity .

Biological Activity

Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS Number: 852373-58-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16_{16}H15_{15}ClN4_{4}O2_{2}S
  • Molecular Weight : 362.8 g/mol
  • Structure : The compound features a triazole ring and a chlorophenyl group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various cancer cell lines. A study highlighted that certain triazole derivatives exhibited IC50_{50} values as low as 6.2 μM against colon carcinoma cells (HCT-116), suggesting that this compound may possess similar properties due to its structural components .

The mechanism by which triazole derivatives exert their anticancer effects is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation and survival. The presence of the chlorophenyl group may enhance lipophilicity and facilitate better interaction with cellular targets.

Case Studies

  • Study on Triazole Derivatives :
    • Objective : To evaluate the anticancer properties of various triazole derivatives.
    • Findings : Compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (T47D), with IC50_{50} values ranging from 27.3 μM to 43.4 μM .
  • Pharmacological Evaluation :
    • Objective : Assess the pharmacological profiles of compounds with similar structures.
    • Findings : The study reported that compounds with thioether linkages exhibited enhanced anti-inflammatory and analgesic activities compared to their non-thioether counterparts.

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50_{50} Value (μM)Mechanism of Action
This compoundHCT-116 (Colon Cancer)6.2Enzyme inhibition
Similar Triazole DerivativeT47D (Breast Cancer)27.3 - 43.4Apoptosis induction

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step pathways:

Core Formation : Construct the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors. For example, 4-chlorophenyl hydrazine can react with 6-thiopyridazine intermediates under acidic conditions (e.g., glacial acetic acid) to form the triazole ring .

Thioether Linkage : Introduce the thio-propanoate group via nucleophilic substitution. Use ethyl 2-mercaptopropanoate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate sulfur coupling .

Purification : Optimize yield and purity via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Optimization Tips :

  • Control temperature (60–80°C for cyclization, room temperature for thioether formation).
  • Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, triazole protons at δ 8.2–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign skeletal connectivity .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for the ester, C-S stretch at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₆ClN₄O₂S: calc. 411.0645) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase (retention time ~8–10 min) .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s biological activity compared to methoxy or nitro groups?

Methodological Answer:
The 4-chlorophenyl group enhances electron-withdrawing effects , modulating electronic properties and target binding:

SubstituentElectronic EffectBiological Activity (Example Targets)
4-ClStrong EWGEnhanced kinase inhibition (IC₅₀ ~0.5 µM)
4-OCH₃EWG/EDG mixModerate antimicrobial activity (MIC ~10 µg/mL)
4-NO₂Strong EWGHigher cytotoxicity (LC₅₀ ~2 µM)
Experimental Design :
  • Perform SAR studies using analogs with varied substituents.
  • Use molecular docking (AutoDock Vina) to compare binding affinities to targets like carbonic anhydrase IX .

Advanced: What strategies can resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different studies?

Methodological Answer:
Address discrepancies via:

Assay Standardization :

  • Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25°C) .

Purity Validation :

  • Confirm compound purity (>98%) via HPLC and elemental analysis .

Orthogonal Assays :

  • Cross-validate results with fluorescence-based assays and isothermal titration calorimetry (ITC) .

Control Experiments :

  • Include positive controls (e.g., acetazolamide for carbonic anhydrase) and assess solvent effects (DMSO ≤1%) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

  • In Vitro :
    • Cell Lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells. Assess viability via MTT assay (48–72 hr exposure) .
    • Mechanistic Studies : Perform flow cytometry (apoptosis) and Western blotting (Bax/Bcl-2 ratios) .
  • In Vivo :
    • Xenograft Models : Administer orally (10–50 mg/kg/day) to nude mice with implanted tumors. Monitor tumor volume and histopathology .
    • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and metabolite profiling .

Basic: What are the key considerations for ensuring compound stability during storage and experimental handling?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert atmosphere (N₂ or Ar) to prevent oxidation .
  • Handling :
    • Use anhydrous solvents (e.g., DMF, DCM) for reactions to avoid hydrolysis .
    • Protect from light (UV-sensitive thioether group) .
  • Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How can computational chemistry approaches predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Set grid boxes around active sites (20 ų) and run 50 docking poses .
  • QSAR Modeling :
    • Train models with descriptors (e.g., logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation (R² >0.8) .
  • MD Simulations :
    • Run 100-ns simulations (AMBER force field) to assess binding stability and identify critical residues (e.g., Lys721 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.